molecular formula C27H25NO3 B2818056 1'-(2-{[1,1'-biphenyl]-4-yl}acetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one CAS No. 887467-65-4

1'-(2-{[1,1'-biphenyl]-4-yl}acetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one

Cat. No.: B2818056
CAS No.: 887467-65-4
M. Wt: 411.501
InChI Key: ZIEAVRFAISGXEC-UHFFFAOYSA-N
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Description

1’-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4’-piperidine]-4-one is an intriguing chemical compound with a unique structure that offers potential in various scientific research fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of both chromene and piperidine moieties in its structure makes it a valuable scaffold in medicinal chemistry .

Preparation Methods

The synthesis of 1’-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4’-piperidine]-4-one typically involves the simultaneous reactions of condensation and cyclization. The synthetic routes often start with the preparation of the chromene and piperidine precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity .

Chemical Reactions Analysis

1’-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4’-piperidine]-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in drug development, material science, and biological studies. Its unique structure allows it to interact with various biological targets, making it a potential candidate for therapeutic agents. It has shown pharmacological potential as an antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor agent .

Mechanism of Action

The mechanism of action of 1’-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4’-piperidine]-4-one involves its interaction with specific molecular targets and pathways. The chromene and piperidine moieties in its structure allow it to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application .

Comparison with Similar Compounds

1’-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4’-piperidine]-4-one can be compared with other spiro compounds, such as spiro[chromane-2,4’-piperidine]-4(3H)-one and spiropyrans. These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of chromene and piperidine moieties in 1’-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4’-piperidine]-4-one sets it apart from other similar compounds .

Properties

IUPAC Name

1'-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO3/c29-24-19-27(31-25-9-5-4-8-23(24)25)14-16-28(17-15-27)26(30)18-20-10-12-22(13-11-20)21-6-2-1-3-7-21/h1-13H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEAVRFAISGXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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